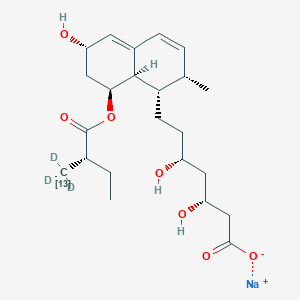

Pravastatin-13C,d3 (sodium)

Description

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a cornerstone of drug discovery and development, offering a powerful method to understand a drug's behavior at a molecular level. musechem.comsimsonpharma.com The incorporation of stable isotopes is particularly crucial for several key areas of research:

Metabolism Studies: Labeled compounds allow researchers to track the metabolic fate of a drug, identifying its various metabolites and understanding the biochemical pathways involved in its transformation within the body. simsonpharma.comacs.orgchemicalsknowledgehub.com This is essential for assessing the drug's safety and efficacy.

Pharmacokinetic Analysis: By using isotopically labeled drugs as internal standards in analytical techniques like mass spectrometry, scientists can achieve highly accurate and precise quantification of the drug and its metabolites in biological samples such as plasma and urine. nih.govnih.govscholarsresearchlibrary.com This is fundamental to determining a drug's pharmacokinetic profile, including its half-life, clearance rate, and bioavailability. symeres.comresearchgate.net

Mechanism of Action Studies: Stable isotopes can be used to investigate the specific interactions of a drug with its biological targets, helping to elucidate its mechanism of action. symeres.comnih.gov

The use of stable isotopes like carbon-13 and deuterium (B1214612) has significantly advanced the field, allowing for more detailed and reliable preclinical data. acs.orgnih.gov

Overview of Pravastatin (B1207561) in Pre-clinical and Research Contexts

Pravastatin is a member of the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. drugbank.comhpra.ie In preclinical research, pravastatin has been the subject of numerous studies to understand its pharmacological effects beyond its cholesterol-lowering properties.

In various animal models, pravastatin has demonstrated a range of effects. For instance, in a rat model of heart failure, high-dose pravastatin improved both diastolic and systolic function and increased the survival rate. oup.com In a mouse model of cardiac arrest, intravenous pravastatin resulted in increased survival and better neurofunctional outcomes. jacc.org Furthermore, studies in mice have shown that pravastatin can prevent miscarriages by restoring nitric oxide levels and placental blood flow. nih.gov Research has also explored its potential radioprotective effects, showing that it can reduce radiation-induced damage in normal tissues in mice. spandidos-publications.com

In vitro studies have also been crucial in elucidating pravastatin's mechanisms. For example, research on rat aortas has suggested that pravastatin possesses antioxidant properties that contribute to vascular protection, independent of its effects on cholesterol synthesis. nih.gov These preclinical investigations highlight the multifaceted nature of pravastatin's biological activities and its value as a research subject. oup.comjacc.orgnih.govspandidos-publications.comnih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Dahl Salt-Sensitive Rats (Heart Failure Model) | Improved diastolic and systolic function; increased survival rate. | oup.com |

| Murine Model (Cardiac Arrest and CPR) | Increased survival and improved neurofunctional outcome. | jacc.org |

| CBA/J × DBA/2 Mice (Miscarriage Model) | Prevented fetal loss and restored placental blood flow. | nih.gov |

| Mice (Radiation-Induced Damage Model) | Reduced radiation-induced damage in intestinal crypts. | spandidos-publications.com |

| Spontaneously Hypertensive Rats (In Vitro Aorta Study) | Improved endothelium-dependent relaxation through antioxidant effects. | nih.gov |

Rationale for the Development and Application of Pravastatin-13C,d3 (Sodium) as a Research Tool

The development of Pravastatin-13C,d3 (sodium) represents a significant advancement for researchers studying the pharmacokinetics and metabolism of pravastatin. medchemexpress.comszabo-scandic.comimmunomart.com This stable isotope-labeled version of pravastatin contains both carbon-13 and deuterium atoms at specific positions in its molecular structure. medchemexpress.comszabo-scandic.comimmunomart.com

The primary rationale for using Pravastatin-13C,d3 (sodium) is its function as an internal standard in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscholarsresearchlibrary.comnih.gov The known, slightly higher mass of the labeled compound allows it to be distinguished from the unlabeled (endogenous or administered) pravastatin in a biological sample. scispace.com This enables highly accurate and precise quantification of pravastatin concentrations, which is critical for pharmacokinetic studies. nih.govscholarsresearchlibrary.comnih.gov

By using a stable isotope-labeled internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. nih.gov This is particularly important when measuring the low concentrations of pravastatin typically found in plasma. nih.govresearchgate.net

Scope and Objectives of Academic Research Utilizing Stable Isotope-Labeled Pravastatin

Academic research utilizing stable isotope-labeled pravastatin, such as Pravastatin-13C,d3 (sodium), is primarily focused on elucidating the drug's metabolic pathways and accurately characterizing its pharmacokinetic profile. The key objectives of such research include:

Quantitative Bioanalysis: Developing and validating sensitive and specific analytical methods, typically LC-MS/MS, for the precise measurement of pravastatin and its metabolites in various biological matrices like plasma and urine. nih.govnih.govresearchgate.net The use of a stable isotope-labeled internal standard is crucial for the accuracy of these assays. scholarsresearchlibrary.com

Metabolite Identification and Profiling: Tracing the metabolic fate of pravastatin to identify and quantify its metabolites. Early studies utilized carbon-14 (B1195169) labeled pravastatin to map its biotransformation, identifying key metabolites such as 6'-epipravastatin. Modern techniques with stable isotopes continue this work with greater precision.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) parameters of pravastatin in various preclinical models. nih.gov This includes investigating factors that may influence its pharmacokinetics.

Drug Interaction Studies: Assessing the potential for other drugs to affect the metabolism and clearance of pravastatin. Stable isotope-labeled compounds can be used to precisely measure changes in pravastatin levels when co-administered with other medications.

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) in Plasma | 0.106 ng/mL, 0.20 ng/mL, 0.5 ng/mL, 2.52 µg/L | nih.govscholarsresearchlibrary.comnih.govresearchgate.net |

| Linear Range in Plasma | 0.5 - 100 ng/mL, 0.25 - 300 ng/mL, 2.52 - 660 µg/L | nih.govresearchgate.net |

| Intra-day Precision (RSD%) | < 10%, < 15% | nih.govresearchgate.net |

| Inter-day Precision (RSD%) | < 7%, < 15% | nih.govresearchgate.net |

| Accuracy in Plasma | 97.2% - 106% | nih.gov |

| Extraction Recovery | > 70%, 93.8% - 99.5% | nih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H35NaO7 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuterio(113C)methyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2+1D3; |

InChI Key |

VWBQYTRBTXKKOG-RFDBLRNRSA-M |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Integrity of Pravastatin 13c,d3 Sodium

Strategies for Chemical Synthesis of Isotope-Labeled Pravastatin (B1207561) Analogs

The synthesis of isotopically labeled compounds is a specialized field that requires careful planning to ensure the label is introduced at a stable position and that the final product is of high purity. While specific proprietary synthetic routes for Pravastatin-13C,d3 are not always publicly detailed, the general principles of isotopic labeling provide a clear framework for its production. scripps.edu

The selection of precursors and the position of isotopic labels are critical decisions in the synthesis of a stable labeled internal standard. The primary consideration is metabolic stability; the labels must be placed on atoms that are not cleaved or exchanged during biological processes to ensure the labeled standard behaves identically to the analyte.

For Pravastatin-13C,d3, the labels are typically introduced in metabolically stable positions. The d₃ (trideuteromethyl) group is often incorporated into the methyl group of the (S)-2-methylbutyrate side chain. This position is generally stable and less susceptible to metabolic alteration. The ¹³C atom is often incorporated into the backbone of the molecule, for instance, within the heptanoate (B1214049) side chain or the hexahydronaphthalene (B12109599) ring system. nih.gov

Table 1: Considerations for Isotopic Labeling of Pravastatin

| Parameter | Consideration | Rationale |

| Label Type | Stable Isotopes (¹³C, ²H) | Non-radioactive, suitable for use as internal standards in MS and for NMR studies. scripps.edu |

| d₃ Labeling Site | Methyl group of the ester side chain | Generally stable position, minimizing the risk of deuterium (B1214612) exchange. |

| ¹³C Labeling Site | Heptanoate side chain or core ring structure | Provides a significant mass shift from the unlabeled compound and is located in a metabolically robust part of the molecule. |

| Precursor Choice | Labeled starting materials (e.g., ¹³CH₃I, D₃C-reagents) | Depends on the synthetic route; chosen for efficiency and availability. |

The synthesis of pravastatin itself originates from the microbial transformation of mevastatin. nih.gov The synthesis of a labeled analog like Pravastatin-13C,d3 would involve modifying this process or employing a semi-synthetic or fully synthetic route. One plausible approach mirrors the strategies used for other complex labeled molecules, such as the synthesis of ¹⁴C-labeled pravastatin.

A potential semi-synthetic route could involve:

Hydrolysis of the (S)-2-methylbutyrate ester side chain from a pravastatin precursor.

Re-esterification of the resulting hydroxyl group using an isotopically labeled (S)-2-methylbutyric acid (or its activated form, like an acyl chloride) containing the d₃-methyl group. The ¹³C label would need to be incorporated earlier in the synthesis of the pravastatin core structure.

Fully synthetic routes offer more flexibility for introducing labels at various positions by building the molecule from smaller, isotopically enriched fragments. nih.gov These multi-step syntheses require careful control of stereochemistry to yield the correct isomer.

Achieving high chemical and isotopic purity is paramount for the utility of labeled compounds. Following synthesis, the crude product undergoes rigorous purification to remove unlabeled starting materials, reaction byproducts, and any potential isomeric impurities. nih.gov

Several chromatographic techniques are employed for the purification of pravastatin and its analogs:

High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful and widely used method for purifying pravastatin. google.com It offers high resolution to separate the desired product from closely related impurities.

Adsorption Chromatography: This technique, using various stationary phases, can also be used to effectively separate pravastatin from contaminants based on differences in polarity and other physical properties. google.com

Recrystallization: This method can be effective for removing certain impurities, especially when used in combination with other techniques. nih.gov

The final product is typically a sodium salt, which is prepared by reacting the purified pravastatin acid with a sodium source, followed by isolation. wipo.int

Analytical Characterization for Isotopic Purity and Chemical Identity

Once purified, Pravastatin-13C,d3 (sodium) must be thoroughly analyzed to confirm its chemical structure, determine the precise location of the isotopic labels, and quantify the level of isotopic enrichment. rsc.org This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry (MS) is the primary tool for confirming the mass shift due to isotopic labeling and for assessing isotopic enrichment. wikipedia.org High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, is particularly valuable. nih.gov

HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the labeled molecule and distinguishing it from any potential impurities. nih.govmdpi.com By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, analysts can confirm the incorporation of the desired number of ¹³C and deuterium atoms.

The isotopic enrichment is calculated by analyzing the relative intensities of the ion peaks corresponding to the labeled (M+4 for one ¹³C and three ²H) and unlabeled (M) species. rsc.org For a high-quality standard, the isotopic purity should be very high, often exceeding 98-99%.

Table 2: Mass Spectrometric Analysis of Pravastatin-13C,d3

| Technique | Purpose | Key Findings |

| LC-MS | Separation and Detection | Confirms the retention time of the labeled compound is identical to the unlabeled standard. chem-soc.si |

| HRMS | Accurate Mass Measurement | Provides an exact mass that confirms the molecular formula C₂₃H₃₂¹³CD₃O₇Na. mdpi.com |

| Tandem MS (MS/MS) | Fragmentation Analysis | Fragmentation patterns can help confirm that the labels are located on stable parts of the molecule. researchgate.net |

| Isotope Ratio Analysis | Isotopic Enrichment | Quantifies the percentage of the compound that is fully labeled versus partially labeled or unlabeled species. rsc.org |

While mass spectrometry confirms that the correct number of isotopes have been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their exact location within the molecular structure. wikipedia.org

¹³C NMR: In a ¹³C NMR spectrum, the signal for the carbon atom that has been replaced with a ¹³C isotope will be significantly enhanced, confirming the site of carbon labeling. nih.govmendeley.com The surrounding carbon signals may also show coupling to the ¹³C nucleus, providing further structural information. researchgate.net

Together, these analytical techniques provide a comprehensive characterization of Pravastatin-13C,d3, ensuring its identity, purity, and isotopic integrity for its intended use as a reliable internal standard.

Chromatographic Methods for Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical and radiochemical purity of Pravastatin-13C,d3 (sodium). The method separates the labeled compound from unlabeled pravastatin, synthetic precursors, and any potential degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common modality for pravastatin analysis. japsr.inresearchgate.net In this method, the separation is typically achieved on a C8 or C18 stationary phase column. mdpi.comresearchgate.netnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), potassium dihydrogen orthophosphate) to control pH. japsr.inresearchgate.netnih.gov Detection is most commonly performed using an ultraviolet (UV) detector, as pravastatin has a maximum absorption wavelength around 238 nm. mdpi.comjapsr.in

The introduction of stable isotopes (13C and d3) does not significantly alter the chromatographic behavior of the molecule compared to its unlabeled counterpart, so established HPLC methods for pravastatin can be readily adapted. For definitive purity analysis and confirmation of isotopic identity, HPLC systems are often coupled with a mass spectrometer (LC-MS). nih.govproquest.com This allows for simultaneous confirmation of retention time, molecular weight, and isotopic enrichment.

The following table summarizes typical conditions used in HPLC methods for the analysis of pravastatin, which are applicable to its isotopically labeled form.

Challenges and Innovations in Stable Isotope Labeling of Complex Molecules

The synthesis of stable isotope-labeled compounds like Pravastatin-13C,d3 is a specialized field facing significant challenges, but one that is also seeing continuous innovation. musechem.com

Challenges:

Regioselectivity: A primary challenge is ensuring the isotope is incorporated only at the desired position within the molecule. Off-target labeling can render the final product useless as an analytical standard.

Isotopic Scrambling: During synthesis, there is a risk that the isotopic labels might migrate to other positions in the molecule, compromising its integrity.

Availability of Labeled Precursors: The synthesis is often dependent on the commercial availability of simple, isotopically labeled starting materials, which can be limited and expensive. nih.gov

Catalyst Efficiency: Developing catalysts that offer high efficiency and selectivity for isotopic labeling reactions is an ongoing area of research, as current catalysts can sometimes result in low yields. musechem.com

Innovations:

Late-Stage Functionalization (LSF): A major advancement is the development of methods to introduce isotopes at a very late stage of the synthesis. musechem.comacs.org This strategy avoids the need for a complete de novo synthesis, dramatically improving efficiency, reducing waste, and lowering costs. acs.org

Hydrogen Isotope Exchange (HIE): New and improved catalytic methods for HIE are enhancing the versatility of deuterium and tritium (B154650) labeling, allowing for more efficient incorporation of these labels into complex molecules. musechem.com

Advanced Analytical Techniques: The evolution of high-resolution mass spectrometry (HRMS) and NMR spectroscopy provides powerful tools to verify the precise location, number, and stability of isotopic labels, ensuring the quality of the final product. musechem.comsilantes.com

Flow Chemistry: The use of continuous flow reactors for isotopic labeling reactions is emerging as a way to improve reaction control, enhance safety (especially with radioactive isotopes), and increase yields.

Biocatalysis: Utilizing enzymes to perform specific labeling reactions offers high selectivity and can be performed under mild conditions, providing a green chemistry alternative to traditional synthetic methods.

These innovations are crucial for advancing pharmaceutical research by providing the high-quality, complex-labeled internal standards necessary for modern drug development. musechem.com

Advanced Analytical Applications of Pravastatin 13c,d3 Sodium

Development and Validation of Quantitative Analytical Methods for Pravastatin (B1207561) and Metabolites

The accurate quantification of pravastatin and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. The development and validation of robust analytical methods are therefore essential. A stable isotope-labeled internal standard, such as Pravastatin-13C,d3 (sodium), is instrumental in achieving the required precision and accuracy in these assays.

Pravastatin-13C,d3 (sodium) serves as an ideal stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov SIL-IS are considered the gold standard because they share nearly identical chemical and physical properties with the analyte of interest, in this case, pravastatin. musechem.com This structural similarity ensures that the SIL-IS and the analyte behave similarly during sample preparation, extraction, and chromatographic separation.

The key advantage of using a SIL-IS like Pravastatin-13C,d3 is its ability to compensate for variations that can occur during the analytical process. musechem.comcrimsonpublishers.com These variations may include inconsistencies in sample extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. scispace.com By adding a known amount of Pravastatin-13C,d3 to each sample at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used for quantification. This ratio remains constant even if sample loss or matrix effects occur, leading to more accurate and precise results. crimsonpublishers.comthermofisher.com For instance, in an LC-MS/MS method for determining pravastatin and its metabolite, 3α-hydroxy pravastatin, in human plasma and urine, pravastatin-d3 was used as the internal standard to ensure accurate quantification. nih.gov

While SIL-IS are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect". scispace.comnih.gov However, the use of carbon-13 labeling in conjunction with deuterium (B1214612), as in Pravastatin-13C,d3, helps to minimize this effect and ensures co-elution with the native analyte, which is a critical factor for effective compensation of matrix effects.

The development of a sensitive and specific LC-MS/MS method for pravastatin quantification involves the careful optimization of several parameters. nih.govscholarsresearchlibrary.comnih.gov

Chromatographic Conditions: The choice of the analytical column and mobile phase is critical for achieving good separation of pravastatin from its metabolites and endogenous matrix components. nih.govnih.gov Reversed-phase columns, such as C18, are commonly used. scholarsresearchlibrary.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). nih.govscholarsresearchlibrary.comnih.gov The composition of the mobile phase is optimized to achieve good peak shape, resolution, and retention time. For example, in one method, a mobile phase of acetonitrile and 5 mM ammonium acetate (90:10, v/v) was used with a C18 column. scholarsresearchlibrary.com The flow rate is also adjusted to ensure optimal performance. nih.gov

Mass Spectrometric Conditions: The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov This involves selecting a specific precursor ion for pravastatin and a corresponding product ion. For pravastatin, the transition of m/z 423.4 → 320.9 is often monitored in negative ion mode. nih.gov For the internal standard, Pravastatin-13C,d3, a corresponding transition would be monitored, for example, m/z 426.0 → 321.0. nih.gov Optimization of mass spectrometric parameters such as ion spray voltage, source temperature, and collision energy is essential to maximize the signal intensity of the analyte and internal standard. nih.gov

Sample Preparation: The goal of sample preparation is to extract pravastatin from the biological matrix (e.g., plasma, urine) and remove interfering substances. nih.govscholarsresearchlibrary.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govscholarsresearchlibrary.com LLE, using solvents like ethyl acetate, has been shown to provide clean extracts and good recovery. nih.govscholarsresearchlibrary.com SPE can also be effective but may be more time-consuming and expensive. nih.govscholarsresearchlibrary.com The choice of extraction method is optimized to ensure high and reproducible recovery of the analyte and to minimize matrix effects. nih.gov

A developed LC-MS/MS method must be rigorously validated to ensure its reliability for its intended purpose. nih.gov Validation is performed according to guidelines from regulatory agencies such as the FDA. scholarsresearchlibrary.com The key validation parameters include:

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The calibration curve, a plot of the peak area ratio (analyte/internal standard) versus concentration, should demonstrate a linear relationship over a defined range. scholarsresearchlibrary.com For pravastatin, linear ranges such as 0.20-499.04 ng/mL and 5.078–210.534 ng/ml have been reported. scholarsresearchlibrary.com The correlation coefficient (r) should be close to 1. scholarsresearchlibrary.com

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true concentration, while precision measures the reproducibility of the results. nih.gov Both are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govscholarsresearchlibrary.com The accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). scholarsresearchlibrary.com

Matrix Effects Mitigation: Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement. nih.govnih.gov This can significantly impact the accuracy and precision of the method. researchgate.net The use of a SIL-IS like Pravastatin-13C,d3 is the most effective way to mitigate matrix effects. musechem.comcrimsonpublishers.com Because the SIL-IS co-elutes and has the same ionization characteristics as the analyte, it experiences the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS remains unaffected, thus providing accurate quantification. crimsonpublishers.com The matrix factor is calculated to assess the extent of matrix effects. nih.gov A matrix factor close to 1 indicates minimal matrix effect.

Table 1: Example of Method Validation Parameters for Pravastatin Quantification in Human Plasma

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.20–499.04 ng/mL with r² ≥ 0.99 |

| Intra-day Accuracy | 85-115% (80-120% at LLOQ) | 97.2% to 104% |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Accuracy | 85-115% (80-120% at LLOQ) | 98.8% to 106% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7% |

| Matrix Factor | Close to 1 | 0.943 |

| Recovery | Consistent and reproducible | 71.3 ± 2.16% |

Application in High-Throughput Bioanalytical Methodologies (non-clinical focus)

In non-clinical drug development, a large number of samples often need to be analyzed in a short period. High-throughput bioanalytical methodologies are therefore essential. The use of Pravastatin-13C,d3 (sodium) is highly compatible with these high-throughput workflows.

The simplicity of sample preparation methods like protein precipitation or liquid-liquid extraction, combined with the robustness provided by the SIL-IS, allows for rapid sample processing. scholarsresearchlibrary.com Furthermore, modern LC-MS/MS systems can achieve very short run times, often under 2 minutes per sample, without compromising the quality of the data. nih.gov This enables the analysis of several hundred samples per day. nih.gov The reliability and reproducibility afforded by the use of a SIL-IS like Pravastatin-13C,d3 are critical in high-throughput settings to ensure data integrity across large sample batches.

Minimization of Analytical Variability Using Stable Isotope Internal Standards

Analytical variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects. musechem.com Stable isotope internal standards like Pravastatin-13C,d3 play a crucial role in minimizing this variability. nih.gov

Application of Pravastatin 13c,d3 Sodium in Non Clinical and in Vitro Metabolic Pathway Elucidation

Tracing Pravastatin (B1207561) Biotransformation in Isolated Enzyme Systems and Subcellular Fractions

In vitro systems, such as isolated enzymes and subcellular fractions (e.g., liver microsomes), are pivotal for dissecting the specific biochemical reactions a drug undergoes. Pravastatin-13C,d3 (sodium) is an ideal tracer for these systems, facilitating the precise identification of metabolic pathways and the enzymes responsible.

Unlike many other statins, pravastatin's metabolism is not extensively mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov In vitro studies using human liver microsomes and Pravastatin-13C,d3 (sodium) help confirm this characteristic. By incubating the labeled compound with these microsomes, researchers can quantify the formation of metabolites. The results consistently show that CYP3A4-dependent metabolism of pravastatin is a minor elimination pathway. nih.gov While some minor hydroxylation does occur, the formation rates are significantly lower compared to other statins like lovastatin. nih.gov

Table 1: In Vitro Metabolic Pathways of Pravastatin This interactive table summarizes the key enzymes and resulting metabolites from in vitro studies.

| Metabolic Pathway | Key Enzymes Involved | Primary Metabolites Formed | Significance of Pathway |

|---|---|---|---|

| Isomerization | Non-enzymatic / Enzymatic | 3α-hydroxy isomer (SQ 31,906) droracle.ai | Major biotransformation pathway drugbank.comdroracle.ai |

| Hydroxylation | Cytochrome P450 (CYP3A4) nih.gov | Hydroxylated derivatives (e.g., SQ 31,945) nih.govdroracle.ai | Minor elimination pathway nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Pravastatin glucuronide drugbank.commetabolicatlas.org | Contributes to overall metabolism drugbank.com |

The key advantage of using Pravastatin-13C,d3 (sodium) is the facilitation of metabolite identification and structural elucidation, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The known mass shift (+4 Da, from one 13C and three deuterium (B1214612) atoms) creates a unique isotopic signature. When a biological sample from an in vitro experiment is analyzed, the mass spectrometer can specifically search for pairs of parent and metabolite compounds that exhibit this signature mass difference.

This technique is crucial for:

Distinguishing drug-related material from endogenous interference: The unique isotopic pattern of the labeled compound and its metabolites makes them stand out.

Confirming metabolic pathways: For example, the detection of a hydroxylated metabolite with the corresponding mass shift confirms that the parent drug underwent oxidation.

Elucidating fragmentation patterns: In MS/MS analysis, the labeled fragments help in determining the exact site of metabolic modification on the molecule. The major metabolite, 3α-hydroxy pravastatin, has been identified in human plasma and urine. nih.gov An LC-MS/MS method using a labeled internal standard (pravastatin-d3) allows for precise quantification of both pravastatin and its 3α-hydroxy metabolite. nih.gov

Pharmacokinetic Profiling in Pre-clinical Animal Models Utilizing Isotope Dilution

Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis. In pre-clinical animal models, a known amount of Pravastatin-13C,d3 (sodium) is used as an internal standard. By comparing the mass spectrometric response of the unlabeled drug extracted from a biological sample (e.g., plasma, tissue) to the response of the labeled internal standard, a highly accurate and precise concentration can be determined.

Following oral or intravenous administration of pravastatin to animal models such as rats, the collection of blood and tissue samples over time allows for the determination of key pharmacokinetic parameters. Studies in rats have shown that pravastatin is primarily absorbed from the upper and middle parts of the small intestine. magtechjournal.com Using an isotope dilution method, researchers can accurately measure the concentration of pravastatin in different intestinal segments and in the liver to correlate absorption with liver distribution. magtechjournal.com

Radiolabeled compounds have been used to compare the tissue distribution of different statins in rats. nih.gov Such studies demonstrate that pravastatin selectively distributes to the liver, its target organ, with less distribution to other tissues. nih.gov The use of Pravastatin-13C,d3 (sodium) in similar studies would offer the benefits of precise quantification via LC-MS without the need for radioactivity.

Table 2: Summary of Pre-clinical Pharmacokinetic Findings in Rats This interactive table presents data on the absorption and distribution of pravastatin in rat models.

| Parameter | Finding | Research Highlight |

|---|---|---|

| Site of Absorption | Primarily the upper and middle small intestine (duodenum and jejunum). magtechjournal.com | The concentration in the liver correlates positively with the amount absorbed. magtechjournal.com |

| Tissue Distribution | Selectively distributes to the liver. nih.gov | Hepatic uptake is more selective and efficient compared to some other statins. nih.gov |

| Bioavailability | Average oral absorption is 34%, with an absolute bioavailability of 17% due to a first-pass effect. fda.gov | Food reduces systemic bioavailability, but not the lipid-lowering effect. fda.gov |

To determine how pravastatin is eliminated from the body, pre-clinical studies involve the administration of the drug to animal models and the subsequent collection of urine and feces over a period of time. The use of Pravastatin-13C,d3 (sodium) as a tracer allows for the accurate measurement of the parent drug and its metabolites in these excreta.

Studies have shown that pravastatin is cleared through both hepatic (biliary) and renal routes. nih.govresearchgate.net Approximately 70% of a radiolabeled oral dose is excreted in the feces and 20% in the urine. fda.gov The major route of elimination for most statin metabolites is bile. researchgate.net In rats, biliary excretion is a significant pathway for pravastatin. nih.gov By using an isotope-labeled tracer, researchers can precisely quantify the proportion of the dose eliminated through each pathway, providing a complete picture of the drug's disposition.

Investigation of Drug-Drug Interactions and Metabolic Induction/Inhibition In Vitro

Pravastatin-13C,d3 (sodium) is a valuable tool for investigating the potential for drug-drug interactions (DDIs) at the metabolic level. These in vitro studies typically use human liver microsomes to assess whether a co-administered drug can inhibit or induce the enzymes responsible for pravastatin's metabolism.

Because pravastatin is not significantly metabolized by CYP enzymes, it has a lower risk of DDIs compared to other statins that are major CYP3A4 substrates. nih.govmdpi.com In vitro DDI studies confirm this. For example, when Pravastatin-13C,d3 (sodium) is incubated with human liver microsomes in the presence of known CYP3A4 inhibitors (like ketoconazole), the inhibition of its metabolism is minimal. nih.gov This contrasts sharply with a drug like lovastatin, whose metabolism is strongly inhibited. nih.gov

Conversely, studies can also assess if pravastatin induces the expression of metabolic enzymes. In primary human hepatocytes, treatment with most statins induced various P450 activities; however, pravastatin was a notable exception and did not cause induction. nih.gov The use of a labeled substrate like Pravastatin-13C,d3 (sodium) in such assays allows for sensitive and specific measurement of metabolic activity, providing clear evidence of the low potential for pravastatin to cause or be a victim of metabolism-based DDIs. nih.govnih.gov

Theoretical and Computational Approaches to Pravastatin Metabolism Aided by Isotopic Labeling Data

Theoretical and computational models are invaluable for predicting and interpreting the metabolic pathways of drugs. Data derived from studies using Pravastatin-13C,d3 (sodium) can significantly enhance the accuracy and predictive power of these models.

In silico models, such as physiologically based pharmacokinetic (PBPK) models, simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. By introducing data from isotopically labeled pravastatin, these models can be refined to more accurately reflect the metabolic processes. For instance, the rate of formation and clearance of specific metabolites, as traced by the ¹³C and d3 labels, can be used to validate and optimize the kinetic parameters within the model.

Computational docking simulations can predict how pravastatin and its metabolites interact with metabolic enzymes. While pravastatin is known to undergo minimal metabolism by cytochrome P450 enzymes, it is subject to other biotransformations. Isotopic labeling data helps to identify the primary sites of metabolic attack and the enzymes responsible. This information is then used to build more accurate computational models of enzyme-substrate interactions.

The following table illustrates how data from a hypothetical in vitro study with Pravastatin-13C,d3 could be used to inform a computational model.

| Parameter | Experimental Data from Pravastatin-13C,d3 | Application in Computational Modeling |

| Metabolite Identification | Mass spectrometry identifies metabolites with the characteristic mass shift of ¹³C and d3. | Confirms the chemical structures of metabolites predicted by the model. |

| Rate of Metabolite Formation | Time-course analysis of labeled metabolite concentrations in hepatocytes. | Provides kinetic data (e.g., Vmax, Km) to parameterize the metabolic reactions in the PBPK model. |

| Metabolic Pathway Flux | Ratio of parent compound to various labeled metabolites over time. | Helps to determine the relative importance of different metabolic pathways. |

| Enzyme Inhibition | Effect of known enzyme inhibitors on the formation of labeled metabolites. | Narrows down the specific enzymes responsible for pravastatin metabolism, improving the accuracy of docking simulations. |

This table is illustrative and based on the expected application of isotopic labeling data in computational modeling.

Studies on Isotope Effects in Pravastatin Metabolism

The substitution of an atom with a heavier isotope can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Studying the KIE of Pravastatin-13C,d3 can provide valuable insights into the mechanisms of its metabolism.

The presence of deuterium atoms at a site of metabolic hydroxylation, for example, can slow down the rate of that reaction. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy to break. By comparing the metabolism of Pravastatin-13C,d3 with that of unlabeled pravastatin, researchers can determine if a particular metabolic step is rate-limiting.

A significant KIE would manifest as a decreased rate of formation of a specific metabolite from the labeled drug compared to the unlabeled drug. This information is crucial for understanding the reaction mechanism at a molecular level.

Pravastatin 13c,d3 Sodium As a Certified Reference Material and Quality Control Standard

Establishing Reference Standards for Pravastatin (B1207561) and its Metabolites

The accurate quantification of pravastatin and its metabolites in biological matrices and pharmaceutical formulations is fundamental for pharmacokinetic studies and quality assessment. nih.gov Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). japsonline.com Pravastatin-13C,d3, by virtue of being chemically identical to the analyte but mass-shifted, co-elutes chromatographically and experiences similar ionization effects and matrix suppression, allowing for reliable correction of analytical variability. acs.orgcjph.com.cn

This approach is crucial for establishing reference standards for pravastatin and its key metabolites, such as 3α-hydroxy pravastatin. nih.gov The use of a deuterated internal standard like Pravastatin-d3 has been shown to enable the development of highly sensitive and precise LC-MS/MS methods for their simultaneous determination. nih.gov Such methods achieve low limits of quantitation (LLOQ) necessary for therapeutic monitoring and research. nih.gov The validation of these analytical methods demonstrates high accuracy and precision across different concentration levels, confirming their reliability. nih.govresearchgate.net

Table 1: Performance of an LC-MS/MS Method for Pravastatin and Metabolite Quantification Using a Deuterated Internal Standard

| Analyte | Matrix | LLOQ (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy Range (%) |

| Pravastatin | Plasma | 0.106 | < 10% | < 7% | 97.2% - 106% |

| 3α-hydroxy pravastatin | Plasma | 0.105 | < 10% | < 7% | 97.2% - 106% |

| Pravastatin | Urine | 19.7 | < 6% | < 2% | 98.2% - 105% |

| 3α-hydroxy pravastatin | Urine | 2.00 | < 6% | < 2% | 98.2% - 105% |

This table summarizes validation data from a study utilizing Pravastatin-d3 as an internal standard for the quantification of pravastatin and its primary metabolite in biological fluids. Data sourced from nih.gov.

Application in Pharmaceutical Quality Control and Impurity Profiling (of unlabeled Pravastatin)

The manufacturing process of pravastatin can introduce various process-related impurities and degradation products that must be identified and quantified to ensure the drug's quality and safety. chem-soc.siijprajournal.combiomedres.us Impurity profiling is therefore a mandatory part of pharmaceutical quality control. researchgate.netresearchgate.net While standard pharmacopoeial methods like HPLC with UV detection are used, they may lack the sensitivity and specificity to detect all impurities, especially at trace levels. nih.govmdpi.com

Advanced analytical techniques, particularly LC-MS/MS, are employed for comprehensive impurity profiling. chem-soc.si In this context, Pravastatin-13C,d3 serves as an invaluable tool. As an internal standard in isotope dilution analysis, it allows for the precise quantification of impurities in the unlabeled Pravastatin API, even without a specific reference standard for each impurity. mdpi.com This is critical because some impurities, like dihydro-analogues, are known byproducts of statin fermentation and can be difficult to detect with conventional methods. nih.gov The use of a SIL-IS is essential for accurately quantifying such impurities when they are detected by mass spectrometry. mdpi.com

Table 2: Common Impurities in Pravastatin and Analytical Methods

| Impurity Name | Origin | Typical Analytical Method | Role of Labeled Standard |

| Mevastatin | Precursor / By-product | HPLC-MS/MS | Accurate quantification |

| 6-epi pravastatin | Isomerization By-product | HPLC-MS/MS | Accurate quantification |

| 4a,5-dihydropravastatin | Biosynthetic By-product | LC-MS | Essential for accurate quantification |

| 3"-S-Hydroxy Pravastatin | Metabolite / By-product | HPLC, LC-MS | Reference for identification |

This table lists key impurities associated with pravastatin, their origin, and the analytical techniques used for their control. Sourced from chem-soc.sinih.govmdpi.comsynzeal.com.

Inter-Laboratory Method Validation and Standardization

For an analytical method to be considered robust and reliable, it must produce consistent results across different laboratories, a process verified through inter-laboratory validation or collaborative studies. eurachem.orgmuni.cz The goal is to assess the method's reproducibility by accounting for variables such as different analysts, equipment, and laboratory environments. nih.gov

The availability of a high-purity, stable Certified Reference Material like Pravastatin-13C,d3 is fundamental to the success of such studies. By providing a common internal standard to all participating laboratories, it acts as a constant against which measurements are normalized. This significantly reduces inter-laboratory variability that could arise from differences in sample preparation recovery, matrix effects, or instrument response. acs.org Using a SIL-IS ensures that the data from various sites are comparable, allowing for a true assessment of the analytical method's transferability and ruggedness. This level of standardization is critical for global pharmaceutical manufacturing and for meeting the stringent requirements of regulatory agencies.

Table 3: Key Parameters in Inter-Laboratory Method Validation

| Validation Parameter | Description | Importance of Labeled Standard |

| Reproducibility | The precision of the method between different laboratories. | Minimizes variations from equipment and handling, providing a true measure of method consistency. |

| Trueness (Bias) | Closeness of agreement between the average value obtained and an accepted reference value. | Ensures accurate quantification by correcting for systematic errors in each lab. |

| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Helps differentiate method-induced variability from lab-specific variability. |

| Comparability | The ability to directly compare results from different laboratories. | Provides a common reference point, making results directly comparable. |

This table outlines essential parameters evaluated during inter-laboratory studies and highlights the critical role of a stable isotope-labeled standard. Sourced from eurachem.orgmuni.cz.

Future Directions and Emerging Research Avenues for Isotope Labeled Pravastatin

Advancements in Isotope Labeling Technologies and Strategies

The synthesis of isotopically labeled compounds is continually evolving, moving towards greater efficiency, precision, and versatility. musechem.com Future research involving Pravastatin-13C,d3 will likely benefit from and contribute to these advancements.

Modern synthetic chemistry is increasingly focused on late-stage functionalization , a strategy that introduces isotopes into a complex molecule, like pravastatin (B1207561), in the final steps of a synthetic sequence. musechem.com This approach is a significant departure from traditional methods that often require lengthy, multi-step syntheses starting from simple, labeled precursors. For Pravastatin-13C,d3, developing late-stage carbon-13 and deuterium (B1214612) insertion methods could dramatically reduce the time and resources required for its synthesis, making it more accessible for a wider range of research applications.

Another key area of advancement is the refinement of catalytic methods , such as hydrogen isotope exchange (HIE). musechem.com These techniques use catalysts to exchange hydrogen atoms on a molecule with deuterium or tritium (B154650). While Pravastatin-13C,d3 already incorporates deuterium, future research could leverage advanced HIE methods to selectively label other positions on the pravastatin molecule, creating new tools to probe specific metabolic processes.

These advanced strategies offer the potential for more sophisticated labeling patterns beyond the current 13C and d3 combination, allowing researchers to investigate distinct aspects of the molecule's metabolic fate.

| Labeling Strategy | Traditional Approach | Emerging Advancement | Potential Benefit for Pravastatin Labeling |

| Synthesis Start | Begins with simple, labeled building blocks. | Introduces isotopes in the final synthetic steps (Late-Stage Functionalization). | Faster, more efficient synthesis of Pravastatin-13C,d3 and its analogues. |

| Isotope Introduction | Requires multi-step synthesis to build the labeled molecule. | Utilizes advanced catalytic methods like Hydrogen Isotope Exchange (HIE). | Enables creation of novel, selectively deuterated pravastatin variants for specific studies. |

| Labeling Pattern | Generally fixed and designed from the start of the synthesis. | Allows for more diverse and complex labeling patterns on the final molecule. | Facilitates the development of a suite of labeled pravastatin tools to probe different metabolic questions. |

Integration with Omics Technologies (e.g., Metabolomics) in Pre-clinical Research

The field of metabolomics, which provides a snapshot of the metabolites present in a biological system, is a powerful tool for understanding the effects of a drug. nih.govisotope.com The integration of stable isotope labeling with metabolomics, often called isotope-assisted metabolomics, offers a way to move from a static picture to a dynamic understanding of metabolic fluxes and pathways. nih.govresearchgate.net

In pre-clinical research, Pravastatin-13C,d3 is an ideal tool for metabolite profiling and flux analysis . When introduced to a biological system (e.g., cell culture or an animal model), the labeled pravastatin and its subsequent metabolites can be clearly distinguished from the endogenous, unlabeled metabolite pool by mass spectrometry. researchgate.net This allows researchers to:

Trace the Fate of the Drug: Unambiguously identify and quantify the metabolites of pravastatin.

Measure Metabolic Flux: Determine how pravastatin treatment alters the flow of metabolites through key biochemical pathways, such as cholesterol biosynthesis. nih.gov

Enhance Compound Annotation: The known number of carbon atoms from the 13C label helps to significantly narrow down potential chemical formulas for unknown metabolites detected in untargeted analyses. frontiersin.org

A large-scale clinical study, the PROSPER trial, has already used nuclear magnetic resonance (NMR) metabolomics to profile the effects of unlabeled pravastatin. nih.gov Future pre-clinical studies using Pravastatin-13C,d3 could build on these findings, providing a much more detailed and mechanistic understanding of how the drug achieves its effects and how it is metabolized, free from the ambiguity of background signals. nih.govnih.gov

Role in Mechanistic Toxicology Studies In Vitro

Understanding the potential for drug-induced toxicity is a critical part of pharmaceutical development. Stable isotope-labeled compounds are highly suited for investigating the mechanisms of toxicity and adverse effects. nih.gov In vitro systems, such as cultured liver cells (hepatocytes), are primary tools for this assessment.

Pravastatin-13C,d3 can be used in these systems to probe for the formation of reactive metabolites . These are chemically unstable forms of a drug that can bind to cellular macromolecules like proteins and DNA, potentially leading to cell damage. By incubating hepatocytes with Pravastatin-13C,d3, researchers can use mass spectrometry to specifically search for labeled molecules that have become covalently bonded to cellular proteins. The distinct mass signature of the 13C and d3 labels makes these drug-protein adducts easier to detect and identify against the complex background of the cellular matrix.

This approach allows for a precise investigation into bioactivation pathways without the confounding factors of an in vivo system. It can help determine if pravastatin itself, or a specific metabolite, is responsible for any observed cytotoxicity, providing crucial information for understanding its safety profile at a molecular level.

| Research Question | Experimental Approach Using Pravastatin-13C,d3 | Expected Outcome |

| Does pravastatin form reactive metabolites? | Incubate human liver microsomes or hepatocytes with Pravastatin-13C,d3 and trapping agents. | Detection of labeled, trapped reactive intermediates via LC-MS. |

| Which proteins does pravastatin or its metabolites bind to? | Treat hepatocytes with Pravastatin-13C,d3, isolate proteins, and analyze for labeled adducts using proteomics techniques. | Identification of specific protein targets that may be involved in a toxic response. |

| What is the structure of potentially toxic metabolites? | Use high-resolution mass spectrometry and NMR on labeled metabolites isolated from in vitro incubations. | Elucidation of the chemical structure of novel or reactive metabolites. |

Potential for Novel Research Tool Development and Applications

Beyond its direct use in metabolic studies, Pravastatin-13C,d3 serves as a critical component in the development of new research tools and analytical methods.

One of its most important applications is as an internal standard for analytical chemistry. The quantification of pravastatin and its impurities in pharmaceutical formulations and biological samples requires highly accurate and precise methods. mdpi.com Dihydro analogues are known byproducts of statin production that can be difficult to detect with standard pharmacopoeia methods. mdpi.com An isotope-labeled internal standard like Pravastatin-13C,d3 is the gold standard for quantification via liquid chromatography-mass spectrometry (LC-MS). Because it is chemically identical to the unlabeled drug but has a different mass, it can be added to a sample in a known amount to correct for variations in sample preparation and instrument response, leading to highly reliable quantification of the target analyte. mdpi.com

Furthermore, the availability of a well-characterized, labeled version of pravastatin can spur innovation in other areas. This includes the development of advanced bioanalytical assays for studying drug-transporter interactions or for use in high-throughput screening platforms. As imaging technologies evolve, there may also be potential to use stable isotope-labeled compounds in techniques like mass spectrometry imaging to visualize the distribution of the drug and its metabolites within tissues at a microscopic level, providing spatiotemporal context to its metabolic effects. nih.gov

Q & A

Q. Table 1. Key Physicochemical Properties of Pravastatin-13C,d3 Sodium

Q. Table 2. Recommended LC-MS Parameters for Quantification

| Parameter | Value | Reference |

|---|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm | |

| Mobile Phase | 0.1% formic acid in water/acetonitrile | |

| Detection | Positive ion mode, MRM transitions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.